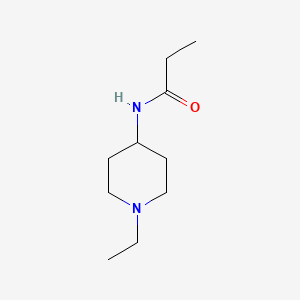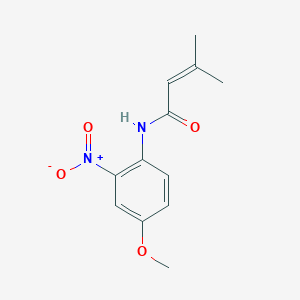
N-(4-methoxy-2-nitrophenyl)-3-methyl-2-butenamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MNBA is a yellow crystalline compound with a molecular weight of 277.26 g/mol and a melting point of 146-148°C. It is a member of the family of butenamides, which have been found to exhibit various biological activities. The potential applications of MNBA in different fields, such as medicine, agriculture, and materials science, have attracted considerable attention from researchers worldwide.
作用机制
The mechanism of action of MNBA is not yet fully understood. However, it has been proposed that MNBA may exert its biological activities through various mechanisms, including the inhibition of enzymes, the induction of apoptosis, and the modulation of signaling pathways. For example, MNBA has been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes. MNBA has also been found to induce apoptosis in cancer cells by activating the caspase cascade and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects:
MNBA has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes. MNBA has also been found to induce apoptosis in cancer cells by activating the caspase cascade and downregulating anti-apoptotic proteins. Moreover, MNBA has been found to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
实验室实验的优点和局限性
MNBA has several advantages as a research tool. It is a stable compound that can be easily synthesized in the laboratory. It exhibits various biological activities, making it a potential candidate for the development of new drugs and therapeutic agents. However, MNBA also has some limitations. It is a relatively new compound, and its biological activities and mechanisms of action are not yet fully understood. Moreover, its efficacy and safety in humans have not been established, and further studies are needed to evaluate its potential as a therapeutic agent.
未来方向
MNBA has a wide range of potential applications in various fields, including medicine, agriculture, and materials science. Some of the future directions for research on MNBA include:
1. Investigation of the mechanism of action of MNBA and its biological activities in different cell lines and animal models.
2. Development of MNBA-based drugs and therapeutic agents for the treatment of various diseases.
3. Evaluation of the safety and efficacy of MNBA in humans through clinical trials.
4. Exploration of the potential applications of MNBA in agriculture, such as the development of new pesticides and fungicides.
5. Investigation of the potential use of MNBA in materials science, such as the development of new materials with improved properties.
In conclusion, MNBA is a promising compound that exhibits various biological activities and has potential applications in various fields. Further research is needed to fully understand its mechanisms of action and evaluate its efficacy and safety in humans. MNBA has the potential to be developed into new drugs and therapeutic agents for the treatment of various diseases, and its applications in agriculture and materials science should also be explored.
合成方法
MNBA can be synthesized through a three-step process. The first step involves the reaction of 4-methoxy-2-nitroaniline with methyl acrylate to produce N-(4-methoxy-2-nitrophenyl)-3-methyl-2-propenamide. The second step involves the reduction of the nitro group to an amino group using a reducing agent such as iron powder. The final step involves the reaction of the amino group with acetic anhydride to produce MNBA.
科学研究应用
MNBA has been found to exhibit various biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. MNBA has also been found to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. Moreover, it has been shown to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
属性
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-3-methylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-8(2)6-12(15)13-10-5-4-9(18-3)7-11(10)14(16)17/h4-7H,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOOAFLAUKXCGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

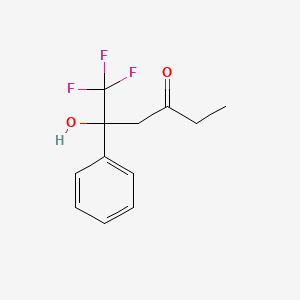
![N~1~-ethyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5225849.png)

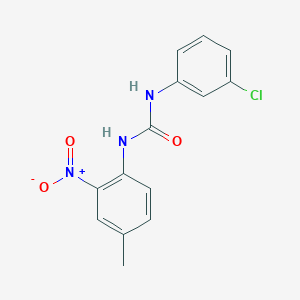
![N-(3,4-dichlorophenyl)-11-[4-(dimethylamino)phenyl]-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B5225860.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]cyclopentanamine](/img/structure/B5225866.png)

![4-[3-(1-piperidinyl)butyl]phenol](/img/structure/B5225880.png)
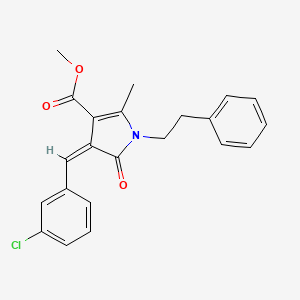
![butyl 4-({[(3-bromobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5225901.png)
![1-(4-bromophenyl)-3-[(2-fluorophenyl)amino]-2-propen-1-one](/img/structure/B5225907.png)

![1-[2-(4-chlorophenyl)ethyl]-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5225922.png)
